Complete Abolition of Heparin Binding by rPF4-241 Versus High-Affinity Binding by Wild-Type rPF4 (SPR)
rPF4-241 (designated CXCL4-241 in the comparative study) exhibits absolutely no detectable binding (NB) to immobilized heparin, heparan sulfate, or chondroitin sulfate B as determined by surface plasmon resonance (SPR), in stark contrast to wild-type rCXCL4 which binds heparin with a KD of 0.12 nM [1]. This complete loss of heparin binding is a direct consequence of the engineered C-terminal mutation replacing the four positively charged lysine residues with two neutral Gln-Glu couplets, confirmed also by the Factor Xa inhibition assay [2]. The natural variant CXCL4L1, while attenuated, still binds heparin with a KD of 10.7 nM, making it unsuitable for studies requiring total GAG independence.
| Evidence Dimension | Heparin binding affinity (KD) measured by Surface Plasmon Resonance (SPR) |
|---|---|
| Target Compound Data | rPF4-241 (CXCL4-241): No detectable binding (NB) to heparin, heparan sulfate, or chondroitin sulfate B |
| Comparator Or Baseline | Wild-type rCXCL4: KD = 0.12 nM (heparin), 2.59 nM (heparan sulfate), 2.41 nM (chondroitin sulfate B); Natural variant CXCL4L1: KD = 10.7 nM (heparin), 40.2 nM (heparan sulfate), NB (chondroitin sulfate B) |
| Quantified Difference | Absolute loss of binding for rPF4-241 vs. wild-type KD of 0.12 nM; >89-fold lower affinity for CXCL4L1 vs. wild-type for heparin, but still detectable, unlike rPF4-241 |
| Conditions | Immobilized heparin, heparan sulfate, and chondroitin sulfate B on a CM5 chip; recombinant proteins purified from E. coli; SPR measurements performed at 25°C (Dubrac et al., 2010, Blood, Table 1) |
Why This Matters
Only rPF4-241 guarantees complete functional separation of heparin-binding from angiostatic activity, a requirement for any experiment aiming to isolate GAG-independent signaling pathways.
- [1] Dubrac, A., et al. Functional divergence between 2 chemokines is conferred by single amino acid change. Blood 116(22): 4703-4711 (2010). DOI: 10.1182/blood-2010-03-274852. [Table 1; CXCL4-241 shows NB for all GAGs]. View Source
- [2] Repligen Corporation. Analogues of PF4 and fragments thereof, and pharmaceutical compositions containing them. European Patent EP0378364A2 (1990). [Describes the K→QE mutation and loss of heparin binding in Factor Xa assay]. View Source
